tert-Butyl bromoacetate

Catalog No.
S662487
CAS No.
5292-43-3
M.F
C6H11BrO2
M. Wt
195.05 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl bromoacetate

CAS Number

5292-43-3

Product Name

tert-Butyl bromoacetate

IUPAC Name

tert-butyl 2-bromoacetate

Molecular Formula

C6H11BrO2

Molecular Weight

195.05 g/mol

InChI

InChI=1S/C6H11BrO2/c1-6(2,3)9-5(8)4-7/h4H2,1-3H3

InChI Key

BNWCETAHAJSBFG-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CBr

Synonyms

1,1-Dimethylethyl 2-Bromoacetate; 1,1-Dimethylethyl bromoacetate; 1,1-Dimethylethyl monobromoacetate; 2-Bromoacetic Acid tert-Butyl Ester; Bromoacetic Acid 1,1-Dimethylethyl Ester; Bromoacetic Acid tert-Butyl Ester; NSC 82470; tert-Butyl 2-Bromoaceta

Canonical SMILES

CC(C)(C)OC(=O)CBr

Synthesis of Amino Acids and Peptides

Field: Biochemistry

Application: tert-Butyl bromoacetate is used in the synthesis of amino acids and peptides . These compounds are fundamental for life, and they play critical roles in various biological processes.

Method: The exact method of application can vary depending on the specific amino acid or peptide being synthesized. Generally, it involves reaction of tert-Butyl bromoacetate with an appropriate amine under controlled conditions.

Results: The outcome of this process is the formation of specific amino acids or peptides, which can be used in further biochemical studies or applications.

Synthesis of Cyclic Polyamino Carboxylate Contrast Agents

Field: Medical Imaging

Application: tert-Butyl bromoacetate is used in the synthesis of cyclic polyamino carboxylate contrast agents . These agents are used in medical imaging to enhance the visibility of certain structures or fluids within the body.

Method: The synthesis involves the reaction of tert-Butyl bromoacetate with polyamines. The resulting contrast agents can then be used in various imaging techniques.

Results: The use of these contrast agents can significantly improve the quality of medical images, aiding in the diagnosis and treatment of various health conditions.

Synthesis of Cephalosporins

Field: Pharmaceutical Chemistry

Application: tert-Butyl bromoacetate is used in the synthesis of cephalosporins , a class of antibiotics used to treat a variety of bacterial infections.

Method: The synthesis typically involves the reaction of tert-Butyl bromoacetate with other organic compounds under controlled conditions.

Results: The resulting cephalosporins can be used to effectively treat a variety of bacterial infections, contributing to public health.

Synthesis of Receptor Antagonists

Field: Pharmacology

Application: tert-Butyl bromoacetate is used in the synthesis of receptor antagonists , which are drugs that block the action of certain chemicals in the body.

Method: The synthesis involves the reaction of tert-Butyl bromoacetate with other organic compounds. The exact method can vary depending on the specific receptor antagonist being synthesized.

Results: The resulting receptor antagonists can be used in the treatment of various health conditions, including allergies, hypertension, and certain mental health disorders.

Synthesis of Nitrilotriacetic Acid End-Functionalized Polystyrene

Field: Polymer Chemistry

Application: tert-Butyl bromoacetate has been used in the synthesis of nitrilotriacetic acid end-functionalized polystyrene by atom transfer radical polymerization .

Method: The synthesis involves the reaction of tert-Butyl bromoacetate with styrene and other reagents under controlled conditions.

Results: The resulting polymer can be used in various applications, including the creation of advanced materials and in certain biomedical applications.

Synthesis of Substituted t-Butyl Acetates

Field: Organic Chemistry

Application: tert-Butyl bromoacetate serves as a building block for the synthesis of substituted t-butyl acetates .

Method: The synthesis involves the reaction of tert-Butyl bromoacetate with various organic compounds under controlled conditions.

Results: The resulting substituted t-butyl acetates can be used in further chemical reactions or in the creation of various organic materials.

Production of Dyes, Pharmaceuticals, and Agrochemicals

Field: Industrial Chemistry

Application: tert-Butyl bromoacetate is used as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals .

Method: The exact method of application can vary depending on the specific product being synthesized. Generally, it involves reaction of tert-Butyl bromoacetate with other compounds under controlled conditions.

Results: The outcome of this process is the formation of various dyes, pharmaceuticals, and agrochemicals, which can be used in a wide range of applications.

Synthesis of Collagenase Inhibitors

Application: tert-Butyl bromoacetate plays an important role in the synthesis of collagenase inhibitors .

Method: The synthesis involves the reaction of tert-Butyl bromoacetate with other organic compounds under controlled conditions.

Results: The resulting collagenase inhibitors can be used in various biochemical studies or applications.

Synthesis of Isoquinoline Derivatives

Application: tert-Butyl bromoacetate can be used for the preparation of isoquinoline derivatives as inhibitors of p38 mitogen-activated protein (p38MAP) .

Results: The resulting isoquinoline derivatives can be used in further chemical reactions or in the creation of various organic materials.

Synthesis of Dihydropyranyl Prelinker

Application: tert-Butyl bromoacetate has been used in the synthesis of dihydropyranyl prelinker which is useful in polymer-assisted deprotection of oligosaccharides .

Method: The synthesis involves the reaction of tert-Butyl bromoacetate with other reagents under controlled conditions.

Results: The resulting dihydropyranyl prelinker can be used in various applications, including the creation of advanced materials and in certain biomedical applications.

Synthesis of Succinamide Peptidomimetic Inhibitors

Application: tert-Butyl bromoacetate can be used for the synthesis of succinamide peptidomimetic inhibitors of cathepsin S .

Results: The resulting succinamide peptidomimetic inhibitors can be used in various biochemical studies or applications.

Synthesis of (2-oxo-4-vinyl-azetidin-1-yl)-acetic Acid tert-Butyl Ester

Application: tert-Butyl bromoacetate plays an important role to prepare (2-oxo-4-vinyl-azetidin-1-yl)-acetic acid tert-butyl ester .

tert-Butyl bromoacetate is an organic compound with the chemical formula C₆H₁₁BrO₂. It is a colorless liquid at room temperature and is classified as a haloester due to the presence of a bromine (Br) atom bonded to an ester group (COOCH₃). tert-Butyl bromoacetate serves as a key intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals [, ].


Molecular Structure Analysis

The key feature of tert-Butyl bromoacetate's structure is the combination of an ester group and a bromine atom. The ester group consists of a carbonyl group (C=O) bonded to an oxygen atom (O), which in turn is bonded to a tert-butyl group (C(CH₃)₃). The tert-butyl group provides steric hindrance, meaning its bulky structure influences the reactivity of the molecule []. The bromine atom is attached to the methylene (CH₂) group adjacent to the carbonyl group. This combination of an electron-withdrawing bromine and an electron-donating tert-butyl group creates a polar molecule with a partially positive charge on the carbon bonded to the bromine and a partially negative charge on the carbonyl oxygen [].


Chemical Reactions Analysis

  • Alkylation reaction:

tert-Butyl bromoacetate can react with nucleophiles (electron-rich species) to transfer the tert-butyl group. This reaction is often used to introduce the tert-butyl protecting group in organic synthesis.

tert-BuBrCH₂CO₂CH₃  + Nu⁻ → Nu-CH₂CO₂CH₃ + Br⁻

(Nu⁻ represents a nucleophile) []

tert-Butyl bromoacetate can also undergo hydrolysis (reaction with water) to form bromoacetic acid and tert-butanol [].


Physical And Chemical Properties Analysis

  • Melting point: Not readily available
  • Boiling point: 150-152 °C (at 15mmHg) []
  • Solubility: Miscible with ethanol, chloroform, and ethyl acetate. Immiscible with water [].
  • Stability: Hygroscopic (absorbs moisture from the air) []. Incompatible with strong oxidizing agents and strong bases [].

Mechanism of Action (not applicable)

tert-Butyl bromoacetate is not directly involved in biological systems and does not have a known mechanism of action in that context. Its primary function is as a synthetic intermediate.

tert-Butyl bromoacetate is a hazardous compound and should be handled with appropriate precautions. It is classified as a skin irritant, eye irritant, and lachrymator (causes tears). Exposure can cause respiratory irritation. tert-Butyl bromoacetate is also suspected to be a mutagen (can cause genetic mutations).

  • Safety information:
    • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling.
    • Avoid contact with skin, eyes, and clothing.
    • Wash hands thoroughly after handling.
    • Store in a cool, dry, and well-ventilated place away from incompatible materials.

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 86 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (20.93%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (22.09%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (77.91%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (77.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (77.91%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

5292-43-3

Wikipedia

Tert-Butyl bromoacetate

General Manufacturing Information

Acetic acid, 2-bromo-, 1,1-dimethylethyl ester: ACTIVE

Dates

Modify: 2023-08-15

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